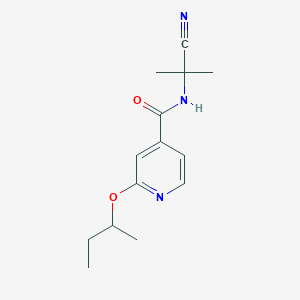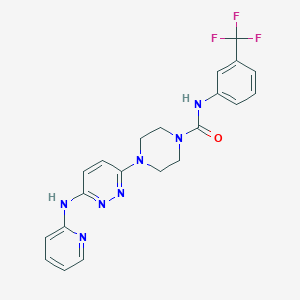
3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a thiazepane ring fused with a pyridinone moiety and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
-
Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol. For instance, starting with 2-chlorobenzylamine and 2-mercaptoacetic acid, the reaction can proceed under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Pyridinone Moiety: : The pyridinone ring can be introduced via a condensation reaction. This step might involve reacting the thiazepane intermediate with a pyridine derivative, such as 2-pyridone, under acidic or basic conditions to facilitate the formation of the carbonyl linkage.
-
Final Assembly: : The final compound is obtained by coupling the chlorophenyl group to the thiazepane-pyridinone intermediate. This can be achieved through a nucleophilic substitution reaction, where the chlorophenyl group is introduced using a chlorinating agent like thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles (amines, thiols), often under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its efficacy in treating diseases such as cancer, bacterial infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved could include inhibition of signal transduction processes or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
- 3-(7-(2-bromophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
- 3-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop more effective therapeutic agents or industrial products.
Eigenschaften
IUPAC Name |
3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-6-2-1-4-12(14)15-7-9-20(10-11-23-15)17(22)13-5-3-8-19-16(13)21/h1-6,8,15H,7,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLUYVLIPKDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2776104.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)


![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2776116.png)
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)


![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

